Cas no 1337482-15-1 (Sofosbuvir impurity G)

Sofosbuvir impurity G is a specified impurity associated with the antiviral drug Sofosbuvir, used in the treatment of hepatitis C virus (HCV) infections. This impurity is identified and characterized to ensure compliance with regulatory standards for drug purity and safety. Its structural elucidation and quantification are critical for quality control during pharmaceutical manufacturing. Sofosbuvir impurity G is typically analyzed using advanced chromatographic techniques such as HPLC or LC-MS, ensuring precise detection and control. By providing high-purity reference standards, this impurity aids in method validation, stability studies, and batch consistency assessments, supporting robust quality assurance in Sofosbuvir production.
Sofosbuvir impurity G structure
Sofosbuvir impurity G structure
Product Name:Sofosbuvir impurity G
CAS No:1337482-15-1
MF:C22H29FN3O9P
MW:529.452530622482
CID:4556957
PubChem ID:58463528
Update Time:2025-06-30

Sofosbuvir impurity G Chemical and Physical Properties

Names and Identifiers

    • Sofosbuvir impurity G
    • Sofosbuvir IMpurity C 1337482-15-1
    • Ofosbuvi rimpurity
    • isopropyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)-L-alaninate
    • (2S)-Isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate
    • isopropyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)-L-alanite
    • Sofosbuvir 5'-Desphosphate 3’-O-[(S)-Phosphate]
    • sofosbuvir impurity Y008005-G
    • SofosbuvirimpurityG
    • Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate]
    • SCHEMBL12214078
    • AKOS040738705
    • CS-0164658
    • (S)-isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate? (sofosbuvir Impurity pound(c)
    • propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate
    • 1337482-15-1
    • Inchi: 1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36+/m0/s1
    • InChI Key: IBMLPFZASPUMOW-YBSJRAAASA-N
    • SMILES: [P@@](N([H])[C@]([H])(C(=O)OC([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[H])(=O)(OC1C([H])=C([H])C([H])=C([H])C=1[H])O[C@]1([H])[C@@]([H])(C([H])([H])O[H])O[C@]([H])([C@]1(C([H])([H])[H])F)N1C([H])=C([H])C(N([H])C1=O)=O

Computed Properties

  • Exact Mass: 529.16254467g/mol
  • Monoisotopic Mass: 529.16254467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 11
  • Complexity: 913
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 153Ų

Experimental Properties

  • Density: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.058 g/l) (25 º C),

Sofosbuvir impurity G Security Information

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Sofosbuvir impurity G Suppliers

Amadis Chemical Company Limited
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(CAS:1337482-15-1)Sofosbuvir impurity G
Order Number:A900298
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:05
Price ($):680.0
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Additional information on Sofosbuvir impurity G

Sofosbuvir Impurity G: A Comprehensive Overview

Sofosbuvir Impurity G, identified by the CAS number 1337482-15-1, is a critical compound in the field of pharmaceutical chemistry. This impurity is closely associated with the active pharmaceutical ingredient (API) Sofosbuvir, which is widely recognized for its role in the treatment of chronic hepatitis C virus (HCV) infections. The identification and characterization of Sofosbuvir Impurity G are essential for ensuring the quality, safety, and efficacy of Sofosbuvir-based therapies.

The CAS number 1337482-15-1 uniquely identifies this impurity within chemical databases, facilitating its tracking and analysis during the manufacturing and quality control processes of pharmaceuticals. Recent studies have highlighted the importance of understanding the origin, structure, and impact of Sofosbuvir Impurity G on the overall performance of antiviral medications. Researchers have employed advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to isolate and characterize this impurity with precision.

One of the most significant advancements in this area involves the elucidation of the chemical structure of Sofosbuvir Impurity G. Scientists have determined that this impurity arises from specific degradation pathways during the synthesis of Sofosbuvir. Understanding these pathways has enabled manufacturers to implement preventive measures, thereby reducing the formation of this impurity during production. This not only enhances product consistency but also aligns with regulatory requirements for drug substance quality.

The pharmacokinetic properties of Sofosbuvir Impurity G have also been a focal point of recent research. Studies indicate that while this impurity does not possess significant pharmacological activity on its own, its presence in therapeutic formulations can influence drug stability and patient outcomes. Regulatory agencies emphasize strict limits on impurity levels to ensure that medications maintain their intended therapeutic effects without introducing unintended risks.

In terms of synthesis, researchers have developed innovative methodologies to synthesize Sofosbuvir Impurity G in controlled laboratory settings. These methods allow for a deeper exploration of its chemical behavior and interactions with other components in Sofosbuvir formulations. By mimicking real-world manufacturing conditions, scientists can better predict and mitigate potential impurity formation during large-scale production.

The impact of Sofosbuvir Impurity G on drug stability has been another area of intense scrutiny. Advanced stability testing protocols have revealed that this impurity can accelerate the degradation of Sofosbuvir under certain storage conditions. This insight has prompted manufacturers to adopt enhanced packaging and storage solutions to preserve drug potency over its shelf life.

From a regulatory perspective, the control and monitoring of Sofosbuvir Impurity G are integral to compliance with international pharmacopeial standards. Regulatory bodies such as the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for acceptable impurity levels in pharmaceutical products. Adherence to these guidelines ensures that medications meet rigorous quality benchmarks before being approved for patient use.

In conclusion, Sofosbuvir Impurity G, identified by CAS number 1337482-15-1, plays a pivotal role in the development and quality assurance of antiviral therapies targeting HCV infections. Through cutting-edge research and innovative analytical techniques, scientists continue to deepen their understanding of this impurity's characteristics and implications for drug development. As the pharmaceutical industry evolves, maintaining a vigilant focus on impurity control will remain essential for delivering safe, effective, and reliable medications to patients worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1337482-15-1)Sofosbuvir impurity G
A900298
Purity:99%
Quantity:100g
Price ($):680.0
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